4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE
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Overview
Description
4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is a chemical compound that belongs to the class of benzamides It features a fluorine atom attached to a benzene ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 4-pyridinecarboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The final step involves coupling the fluorinated benzene ring with the oxadiazole-pyridine moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound also features a fluorine atom and a benzamide structure but differs in the presence of a morpholine ring and an indole moiety.
1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: These compounds contain a similar oxadiazole ring but differ in the presence of a pyrazole ring and additional substituents.
Uniqueness
4-FLUORO-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of a fluorinated benzene ring, a pyridine ring, and an oxadiazole ring
Properties
IUPAC Name |
4-fluoro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZRBJMKXWUBTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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